

ER-07634AN: A Technical Guide to its Mechanism of Action on Microtubules

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Compound of Interest

Compound Name: ER-076349

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Abstract

ER-076349 is a synthetic analog of the marine natural product halichondrin B, demonstrating potent anti-proliferative activity against a range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, intracellular transport, and maintenance of cell shape. This technical guide provides an in-depth overview of the molecular mechanism of **ER-076349**'s interaction with microtubules, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated cellular pathways.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

ER-076349 exerts its cytotoxic effects by directly targeting tubulin, the fundamental protein subunit of microtubules. The binding of **ER-076349** to tubulin inhibits the polymerization of tubulin dimers into microtubules.^[1] This disruption of microtubule formation leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

Interaction with Tubulin

ER-076349, similar to other halichondrin B analogs, is proposed to bind to the interdimer interface of tubulin or to the β -subunit alone.^{[2][3]} This interaction perturbs the conformational

changes necessary for proper microtubule assembly. While a precise dissociation constant (K_d) for **ER-076349** has not been reported in the reviewed literature, studies on its close analog, eribulin, suggest a complex binding mechanism with both high and low-affinity sites on soluble tubulin and high-affinity binding to the plus ends of microtubules.[4] Computational modeling suggests that **ER-076349** has slightly more favorable dynamic properties within the tubulin binding pocket compared to eribulin.[5]

Effects on Microtubule Dynamics

The primary consequence of **ER-076349**'s interaction with tubulin is the inhibition of microtubule growth. At high concentrations, it inhibits the polymerization of tubulin into microtubules.[6] Unlike some other microtubule-targeting agents, which affect both growth and shortening phases, analogs like eribulin predominantly suppress the growth of microtubules.[4] This leads to the formation of non-functional tubulin aggregates and a net decrease in the microtubule polymer mass within the cell.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of **ER-076349**.

Table 1: In Vitro Anti-proliferative Activity of ER-076349

Cell Line	Cancer Type	IC50 (nM)	Reference
MDA-MB-435	Breast Cancer	0.59	[7]
COLO 205	Colon Cancer	2.4	[7]
DLD-1	Colon Cancer	7.3	[7]
DU 145	Prostate Cancer	3.6	[7]
LNCaP	Prostate Cancer	1.8	[7]
LOX	Melanoma	3.2	[7]
HL-60	Leukemia	2.6	[7]
U937	Lymphoma	4.0	[7]
U-2 OS	Osteosarcoma	3	[8]

Table 2: Effects of ER-076349 on Mitotic Arrest

Cell Line	Parameter	Value	Reference
U-2 OS	Half-maximal mitotic arrest	2 nM	[8]
U-2 OS	Complete mitotic block	100 nM	[6]

Note: A specific IC50 value for the in vitro inhibition of tubulin polymerization by **ER-076349** is not readily available in the public domain literature reviewed.

Cellular Consequences of Microtubule Disruption

The inhibition of microtubule dynamics by **ER-076349** triggers a series of well-defined cellular responses, primarily impacting cell division and survival.

G2/M Cell Cycle Arrest

Properly functioning microtubules are essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By disrupting microtubule polymerization, **ER-076349** prevents the formation of a functional mitotic spindle. [1] This activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, leading to a halt in the cell cycle at the G2/M transition phase.[1]

Induction of Apoptosis

Prolonged arrest in mitosis due to a defective mitotic spindle is a potent trigger for apoptosis, or programmed cell death. While the specific apoptotic signaling cascade initiated by **ER-076349** has not been fully elucidated, microtubule-targeting agents generally induce the intrinsic apoptotic pathway. This pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria.[9][10] The release of cytochrome c initiates a caspase cascade, leading to the execution of the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of **ER-076349**.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

- Purified tubulin (e.g., bovine brain tubulin)
- G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
- Glycerol
- **ER-076349** (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)
- 96-well microplate
- Temperature-controlled microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of purified tubulin in G-PEM buffer on ice.
- Prepare serial dilutions of **ER-076349** in G-PEM buffer.
- In a pre-chilled 96-well plate on ice, add the tubulin solution to each well.
- Add the different concentrations of **ER-076349** or vehicle control to the respective wells.
- Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.
- Monitor the change in absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the increase in microtubule polymer mass.
- Plot the absorbance values over time to generate polymerization curves. The IC₅₀ value can be determined by plotting the rate of polymerization or the final absorbance against the concentration of **ER-076349**.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the assessment of drug-induced disruptions.

Materials:

- Cancer cell line of interest (e.g., HeLa, U-2 OS)
- Cell culture medium and supplements
- Glass coverslips
- **ER-076349**
- Fixation solution (e.g., ice-cold methanol or paraformaldehyde)
- Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
- Blocking buffer (e.g., PBS with 1% BSA)
- Primary antibody against α -tubulin or β -tubulin
- Fluorescently labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium
- Fluorescence microscope

Procedure:

- Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
- Treat the cells with various concentrations of **ER-076349** or vehicle control for the desired time.
- Wash the cells with PBS.

- Fix the cells with the chosen fixation solution.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking buffer.
- Incubate the cells with the primary anti-tubulin antibody.
- Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibody.
- Wash the cells with PBS.
- Counterstain the nuclei with DAPI.
- Mount the coverslips onto microscope slides using antifade mounting medium.
- Visualize the microtubule network and nuclear morphology using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- **ER-076349**
- Trypsin-EDTA
- PBS
- Cold 70% ethanol
- Propidium iodide (PI) staining solution (containing RNase A)

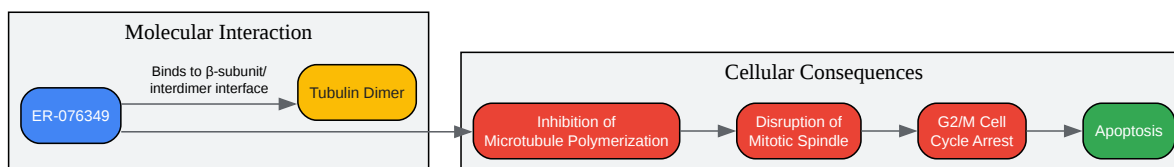
- Flow cytometer

Procedure:

- Seed cells in culture plates and treat with **ER-076349** or vehicle control for the desired time.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice.
- Wash the fixed cells with PBS.
- Resuspend the cells in PI staining solution and incubate in the dark.
- Analyze the DNA content of the cells using a flow cytometer.
- The resulting histogram will show peaks corresponding to cells in G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase to determine the effect of **ER-076349**.

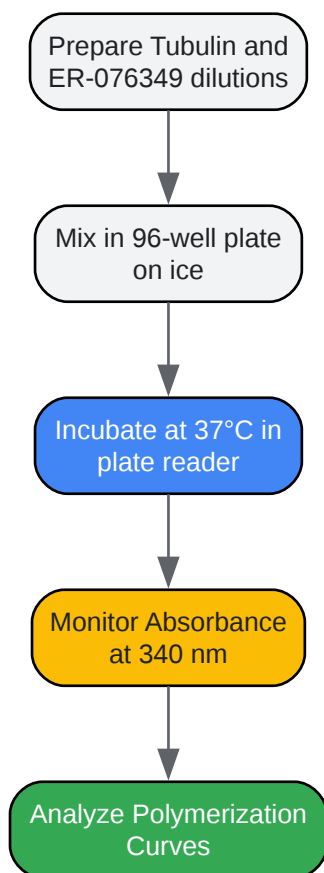
Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of **ER-076349**.



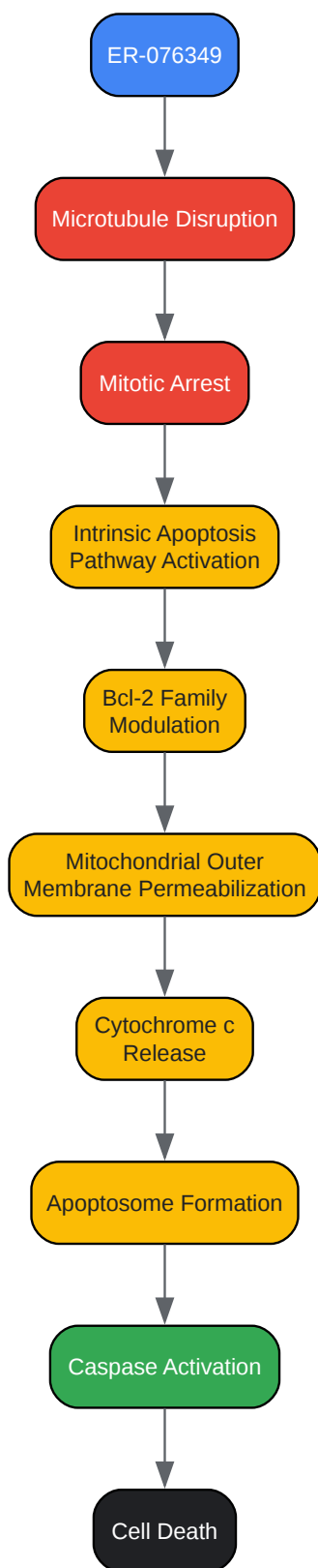
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Caption: Mechanism of action of **ER-076349** on microtubules.



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Caption: Workflow for in vitro tubulin polymerization assay.



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Caption: Proposed apoptotic signaling pathway induced by **ER-076349**.

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